molecular formula C20H22N2O3S B2832595 2,3-dimethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 687575-16-2

2,3-dimethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No.: B2832595
CAS No.: 687575-16-2
M. Wt: 370.47
InChI Key: UZOVOEGVIFSBKP-UHFFFAOYSA-N
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Description

The compound 2,3-dimethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide is a benzamide derivative featuring a 2,3-dimethoxy-substituted benzoyl group linked via a thioethyl bridge to a 2-methylindole moiety. This structure combines electron-donating methoxy groups with a sulfur-containing linker and an indole heterocycle, which is frequently associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

2,3-dimethoxy-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-13-19(14-7-4-5-9-16(14)22-13)26-12-11-21-20(23)15-8-6-10-17(24-2)18(15)25-3/h4-10,22H,11-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOVOEGVIFSBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326161
Record name 2,3-dimethoxy-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816829
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

687575-16-2
Record name 2,3-dimethoxy-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Thioether Formation: The indole derivative is then reacted with an appropriate thiol to form the thioether linkage.

    Benzamide Formation: The final step involves the coupling of the thioether-indole derivative with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring and the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,3-dimethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues are compared in Table 1, focusing on benzamide substituents, heterocyclic systems, and linker modifications.

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name (or Identifier) Benzamide Substituents Heterocycle Linker Type Key Modifications Reference
Target Compound 2,3-Dimethoxy 2-Methylindole Thioethyl (-S-CH2CH2-) Methoxy groups, indole core N/A
2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide (CK-666) 2-Fluoro 2-Methylindole Thioethyl Fluorine substituent
3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) 3-Substituted Benzimidazole Thioacetamido Dinitrophenyl, benzimidazole
N-[2-[(4-Nitrophenyl)amino]ethyl]-2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]benzamide 2-Substituted Oxadiazole Thioethyl Nitro group, oxadiazole
N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide Unsubstituted 1-Ethyl-2-formylindole Direct C-N bond Formyl group on indole
Key Observations:
  • Benzamide Substituents : The target’s 2,3-dimethoxy groups are electron-donating, contrasting with electron-withdrawing groups (e.g., nitro in , fluoro in ), which may alter solubility and receptor binding.
  • Heterocyclic Systems: Indole (target and CK-666) vs. Benzimidazole derivatives often exhibit enhanced DNA intercalation .
  • Linkers : Thioethyl bridges (target, CK-666) provide flexibility and sulfur-mediated interactions, while thioacetamido (W1) introduces an additional amide bond for hydrogen bonding.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Properties of Selected Analogues

Compound Name Solubility Stability Predicted pKa Melting Point/Boiling Point Reference
Target Compound Not reported Not reported ~13.8* Not reported N/A
CK-666 ≥25 mg/mL (DMSO) Stable at -20°C 13.86 Boiling point: 528.2°C
W1 Not reported Not reported Not reported Not reported
N-(1-Ethyl-2-formylindol-3-yl)benzamide Ethanol-soluble Crystalline solid Not reported 113–115°C

*Predicted based on structural similarity to CK-664.

Key Observations:
  • Solubility : The target’s methoxy groups may enhance aqueous solubility compared to CK-666’s fluorine substituent, which increases lipophilicity.
  • Stability : Thioether linkers (target, CK-666) generally confer oxidative stability, whereas formyl groups () may render compounds more reactive.

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